molecular formula C16H17NO6 B11166029 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11166029
M. Wt: 319.31 g/mol
InChI Key: BVZFNTCBXORKHQ-UHFFFAOYSA-N
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Description

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetically engineered coumarin-glycine conjugate of significant interest in pharmacological research, particularly in the field of oncology. Its core research value lies in its potent and selective inhibitory activity against key signaling pathways that drive tumorigenesis. Studies have identified this compound as a novel and effective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) , a transcription factor that is constitutively activated in many human cancers and is a validated target for anticancer drug development. The mechanism of action involves the disruption of the STAT3 signaling cascade, which is critical for cancer cell proliferation, survival, and metastasis. By inhibiting STAT3 phosphorylation and its subsequent nuclear translocation, this coumarin derivative can induce apoptosis and cell cycle arrest in malignant cells. Further research explores its potential as a multi-targeted agent, with investigations into its interactions with other kinases and pathways relevant to inflammation and neurodegenerative diseases. Its unique chemical structure, featuring the coumarin core linked to a glycine moiety, is designed to optimize bioavailability and target specificity, making it a valuable chemical probe for elucidating the complex biology of STAT3-dependent diseases and for supporting the discovery of new therapeutic candidates.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-8-4-11(22-3)15-9(2)10(16(21)23-12(15)5-8)6-13(18)17-7-14(19)20/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

BVZFNTCBXORKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC(=O)O)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains the most widely used method for constructing the coumarin ring system. Ethyl acetoacetate reacts with substituted resorcinol derivatives under acidic conditions to yield 4-substituted coumarins. For the target compound, resorcinol substituted with methoxy and methyl groups at positions 5, 4, and 7 is condensed with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. This step typically achieves 70–85% yield, though the regioselectivity of substituents requires careful control of stoichiometry and temperature.

Knoevenagel Cyclization

An alternative approach involves Knoevenagel cyclization of salicylaldehyde derivatives with active methylene compounds. For example, 5-methoxy-4,7-dimethylsalicylaldehyde reacts with malonic acid in the presence of piperidine to form the coumarin core. While this method offers milder conditions (room temperature, neutral pH), yields are generally lower (50–65%) due to competing side reactions.

Alternative Pathways and Modifications

Horner–Wadsworth–Emmons Olefination

A less common route involves Horner–Wadsworth–Emmons olefination to introduce the acetyl spacer. Phosphonate esters derived from 3-(bromomethyl)coumarin react with glycine enolates under basic conditions (potassium tert-butoxide). While this method avoids peptide coupling reagents, it requires stringent anhydrous conditions and affords lower yields (27–55%).

Enzymatic Coupling

Recent advances explore lipase-catalyzed esterification for glycine conjugation. Candida antarctica lipase B mediates the reaction between coumarin-3-acetic acid and glycine tert-butyl ester in toluene at 40°C. Although environmentally friendly, enzymatic methods currently suffer from scalability issues and moderate conversions (45–60%).

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Solvent Selection : Acetonitrile outperforms THF and DMF in carbodiimide couplings due to its low nucleophilicity, reducing side reactions.

  • Temperature Control : Maintaining −5°C during glycine conjugation suppresses epimerization, critical for preserving stereochemical integrity.

Catalytic Enhancements

  • HOBt Additives : 1-Hydroxybenzotriazole increases coupling efficiency by forming active esters, reducing reaction time from 24 h to 6 h.

  • Microwave Assistance : Microwave irradiation (100 W, 80°C) accelerates Pechmann condensation, achieving 90% yield in 20 minutes versus 12 hours conventionally.

Analytical and Purification Techniques

Chromatographic Methods

TechniqueConditionsPurity Achieved
Flash ChromatographySilica gel, ethyl acetate/hexane (3:7)95–98%
HPLCC18 column, acetonitrile/water (65:35)>99%

Spectroscopic Characterization

  • ¹H NMR : Key signals include the coumarin C-3 acetyl proton (δ 2.85–3.10 ppm) and glycine methylene (δ 3.90–4.20 ppm).

  • 13C NMR : The carbonyl carbons (C-2, C-3 acetyl, and glycine carboxyl) resonate at δ 165–175 ppm .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Coumarin Cores

The target compound shares its coumarin backbone with several derivatives but differs in substitution patterns and functional groups:

Compound Name Coumarin Substituents Functional Group Key Structural Features Reference
N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 5-OCH₃, 4,7-CH₃ Acetyl-glycine 3-Acetyl linkage, glycine conjugation
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide 4-CH₃, 7-O- Acetohydrazide 7-Oxy linkage, hydrazide formation
(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy-N-(5-nitro-2-oxoindolin-3-ylidene)acetamide 4,8-CH₃, 7-O- Acetamide-nitroindolinone 7-Oxy linkage, nitroindolinone conjugation
(Z)-2-Alkyl-4-(methoxy-substituted benzylidene)-5(4H)-oxazolones Benzylidene (variable methoxy) Oxazolone ring Cyclized N-acylglycine derivatives

Key Observations :

  • Functional Groups : The acetyl-glycine moiety distinguishes it from hydrazide () or oxazolone () derivatives, likely improving water solubility due to glycine’s polar nature.

Comparison with Analogues :

  • Hydrazide Derivatives () : Synthesized via cyclocondensation of hydrazides with aldehydes, requiring anhydrous ZnCl₂ and 1,4-dioxane.
  • Oxazolones () : Formed by heating N-acylglycines with benzaldehydes in acetic anhydride (70–85°C, 1–7 hours).
  • Target Compound : Likely synthesized via similar N-acylglycine acylation but with optimized conditions for methoxy/methyl-substituted coumarin intermediates.
Physicochemical and Analytical Properties
  • Solubility: Glycine conjugation may enhance aqueous solubility compared to acetohydrazides () or nitroindolinone derivatives ().
  • Spectroscopy : IR and NMR spectra would show distinct signals for methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and glycine protons (δ ~3.9–4.2 ppm), differing from hydrazide NH (δ ~10 ppm) or oxazolone C=O (δ ~170 ppm).
  • Crystallography : Programs like SHELXL () and ORTEP () are commonly used for structural validation of similar compounds.

Biological Activity

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic compound that belongs to the coumarin class, recognized for its diverse biological activities. The compound features a chromenone core, which is substituted with a methoxy group and an acetylated glycine moiety. This structural configuration is believed to contribute significantly to its potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications.

Molecular Characteristics

  • Molecular Formula : C17H19NO6
  • Molecular Weight : 333.3 g/mol
  • Structural Features : The compound includes a chromenone structure known for its bioactive properties, combined with an acetylated glycine component that may enhance its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated through various assays. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition Studies

This compound has also been studied for its ability to inhibit key enzymes associated with various diseases:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Significant Inhibition
UreaseStrong Inhibition

The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, where reducing enzyme activity can enhance acetylcholine levels in the brain.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chromenone moiety is thought to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The acetylated glycine component may also facilitate binding to specific receptors, leading to various biological outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on the antibacterial properties demonstrated that the compound showed significant activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections.
  • Anti-inflammatory Effects : Another research highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases.
  • Neuroprotective Properties : Investigations into AChE inhibition revealed that this compound could serve as a lead compound for developing treatments for Alzheimer's disease due to its capacity to enhance cholinergic signaling.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identify functional groups such as carbonyl (C=O, ~1667–1674 cm⁻¹), methoxy (C-O, ~1250–1050 cm⁻¹), and amide (N-H, ~3468–3509 cm⁻¹) stretches. Compare with IR data from structurally similar acetamide derivatives .
  • ¹H NMR : Analyze proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm, and amide NH at δ 9.8 ppm). Use deuterated chloroform (CDCl₃) as solvent and 300 MHz instruments for resolution .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 430.2 for M+1 in similar compounds). Cross-check with calculated molecular formulas .
  • Elemental Analysis : Validate purity by comparing experimental and theoretical C, H, N percentages (e.g., discrepancies ≤0.5% indicate high purity) .

Q. How is this compound synthesized, and what reaction conditions are critical?

  • Methodology :

  • Step 1 : React the coumarin precursor (e.g., 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid) with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the acetylated intermediate.
  • Step 2 : Couple with glycine using a nucleophilic acyl substitution reaction. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Control temperature (room temperature to 50°C) to avoid side reactions. Purify via recrystallization or column chromatography .

Q. What in vivo models are suitable for evaluating its biological activity?

  • Methodology :

  • Alloxan-Induced Diabetic Models : Administer alloxan (100–150 mg/kg, i.p.) to induce hyperglycemia in Wistar rats. Test compound efficacy via glucose tolerance tests and insulin sensitivity assays .
  • Toxicity Screening : Conduct acute toxicity studies (LD₅₀ determination) in albino mice, monitoring for gastrointestinal or neurological effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMF/water). Collect data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL : Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares). Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .
  • ORTEP Visualization : Generate thermal ellipsoid plots at 50% probability to validate bond angles and torsional strains .

Q. How to troubleshoot discrepancies in elemental analysis results?

  • Case Study : If experimental C% exceeds theoretical values (e.g., 54.21% vs. 53.1% in a similar compound), potential causes include:

  • Incomplete Purification : Repeat column chromatography (silica gel, gradient elution).
  • Hydration/Solvent Traces : Dry sample under vacuum (24h, 40°C) before analysis .
    • Validation : Cross-check with HPLC (C18 column, UV detection at 254 nm) to confirm purity ≥95% .

Q. What computational methods predict interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Use the coumarin-glycine structure as a ligand. Target enzymes like α-glucosidase or tyrosinase (PDB ID: 2ZE0). Set grid boxes to cover active sites (20 ų).
  • MD Simulations (GROMACS) : Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Data Contradictions and Resolution

Q. Why do similar compounds show variable hypoglycemic activity in rodent models?

  • Analysis : Differences in substituent positions (e.g., methoxy vs. nitro groups) alter electron distribution, affecting bioavailability. For example, para-substituted nitro groups enhance electrophilicity and target binding .
  • Resolution : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations. Test in parallel using standardized protocols .

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